molecular formula C14H12BF3O4 B8119965 [5-(Benzyloxy)-2-(trifluoromethoxy)phenyl]boronic acid

[5-(Benzyloxy)-2-(trifluoromethoxy)phenyl]boronic acid

Cat. No.: B8119965
M. Wt: 312.05 g/mol
InChI Key: KKUQWSBGTQVXQB-UHFFFAOYSA-N
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Description

[5-(Benzyloxy)-2-(trifluoromethoxy)phenyl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with phenylmethoxy and trifluoromethoxy groups. It is widely used in various chemical reactions, particularly in the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Benzyloxy)-2-(trifluoromethoxy)phenyl]boronic acid typically involves the reaction of the corresponding aryl halide with a boron-containing reagent under specific conditions. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[5-(Benzyloxy)-2-(trifluoromethoxy)phenyl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling

    Phenols: Formed through oxidation of the boronic acid group

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethoxy)phenylboronic acid
  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid

Uniqueness

[5-(Benzyloxy)-2-(trifluoromethoxy)phenyl]boronic acid is unique due to the presence of both phenylmethoxy and trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties make it particularly useful in specific coupling reactions and applications where other boronic acids may not be as effective .

Properties

IUPAC Name

[5-phenylmethoxy-2-(trifluoromethoxy)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BF3O4/c16-14(17,18)22-13-7-6-11(8-12(13)15(19)20)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUQWSBGTQVXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)OC(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BF3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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